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Compound of Interest

Compound Name: 4-Bromo-2-nitrophenol

Cat. No.: B183274 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) analysis of 4-Bromo-2-nitrophenol. It includes procedures for sample

preparation, data acquisition parameters, and a summary of predicted spectral data based on

the analysis of structurally related compounds. A structural diagram with atom numbering is

provided for clear assignment of NMR signals.

Introduction
4-Bromo-2-nitrophenol is a substituted aromatic compound of interest in synthetic chemistry

and drug discovery. Its structure features a phenol ring with a bromine atom and a nitro group

as substituents. NMR spectroscopy is a powerful analytical technique for the structural

elucidation and purity assessment of such molecules. This application note details the

expected ¹H and ¹³C NMR spectral characteristics of 4-Bromo-2-nitrophenol and provides a

standardized protocol for its analysis.

Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling

constants (J) for 4-Bromo-2-nitrophenol. These predictions are based on the known spectral

data of 4-bromophenol, 2-nitrophenol, and 4-nitrophenol, considering the additive effects of the

bromo and nitro substituents on the phenol ring.
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Predicted ¹H NMR Data
Proton Assignment

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

H-3 8.15 d J = 2.5 Hz

H-5 7.60 dd J = 9.0, 2.5 Hz

H-6 7.05 d J = 9.0 Hz

-OH 10.5 - 11.5 br s -

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on the solvent,

concentration, and temperature and may appear as a broad singlet.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 155.0

C-2 140.0

C-3 128.5

C-4 115.0

C-5 135.0

C-6 120.0

Experimental Protocols
Sample Preparation

Sample Weighing: Accurately weigh 5-10 mg of 4-Bromo-2-nitrophenol.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble

(e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆).

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen

deuterated solvent in a clean, dry vial.
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm

NMR tube.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz NMR spectrometer.

These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

Spectrometer Frequency: 400 MHz

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Acquisition Time: 2-4 seconds

Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

Spectrometer Frequency: 100 MHz

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

Number of Scans: 1024 or more, depending on sample concentration

Relaxation Delay: 2-5 seconds

Acquisition Time: 1-2 seconds

Spectral Width: 0 to 200 ppm
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Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Peak Picking and Integration (for ¹H NMR): Identify and integrate all peaks to determine the

relative number of protons.

Visualization of 4-Bromo-2-nitrophenol Structure
and NMR Assignments
The following diagram illustrates the molecular structure of 4-Bromo-2-nitrophenol with

IUPAC numbering for correlation with the predicted NMR data.

Caption: Molecular structure of 4-Bromo-2-nitrophenol with atom numbering.

To cite this document: BenchChem. [Application Note: 1H and 13C NMR Analysis of 4-
Bromo-2-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183274#1h-nmr-and-13c-nmr-analysis-of-4-bromo-2-
nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b183274?utm_src=pdf-body
https://www.benchchem.com/product/b183274?utm_src=pdf-body
https://www.benchchem.com/product/b183274?utm_src=pdf-body
https://www.benchchem.com/product/b183274#1h-nmr-and-13c-nmr-analysis-of-4-bromo-2-nitrophenol
https://www.benchchem.com/product/b183274#1h-nmr-and-13c-nmr-analysis-of-4-bromo-2-nitrophenol
https://www.benchchem.com/product/b183274#1h-nmr-and-13c-nmr-analysis-of-4-bromo-2-nitrophenol
https://www.benchchem.com/product/b183274#1h-nmr-and-13c-nmr-analysis-of-4-bromo-2-nitrophenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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